molecular formula C10H16O4 B170668 Tert-butyl 3,5-dioxohexanoate CAS No. 116967-26-1

Tert-butyl 3,5-dioxohexanoate

Cat. No.: B170668
CAS No.: 116967-26-1
M. Wt: 200.23 g/mol
InChI Key: IEMDBJOYPKSZKH-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dioxohexanoate is an organic compound that belongs to the class of β-keto esters It is characterized by the presence of two keto groups at the 3rd and 5th positions of the hexanoate chain, with a tert-butyl ester group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3,5-dioxohexanoate can be synthesized through the acylation of the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide . This reaction typically involves the use of a strong base to generate the bisenolate intermediate, followed by the addition of the acylating agent under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts such as recombinant alcohol dehydrogenase from Lactobacillus brevis. This enzyme exhibits a broad substrate range and considerable stability, making it suitable for the regio- and enantioselective reduction of 3,5-dioxohexanoate esters . The process may also involve cofactor regeneration using a coupled-substrate process to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-dioxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dioxohexanoate involves its reduction by alcohol dehydrogenases to yield hydroxyhexanoates. The enzyme-catalyzed reduction is highly regio- and enantioselective, leading to the formation of optically pure products. The molecular targets include the keto groups at the 3rd and 5th positions, which are reduced to hydroxyl groups through the transfer of hydride ions from the cofactor NADPH .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,5-dioxohexanoate is unique due to its specific substitution pattern and the presence of two keto groups, which make it a versatile intermediate for the synthesis of various chiral compounds. Its ability to undergo regio- and enantioselective reduction further enhances its value in asymmetric synthesis and biocatalysis .

Biological Activity

Tert-butyl 3,5-dioxohexanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C10H16O4C_{10}H_{16}O_4 and features two keto groups at the 3rd and 5th positions of the hexanoate chain. Its structural properties contribute to its reactivity and potential interactions with biological systems.

Synthesis Methods

Various synthesis methods have been reported for this compound, including enzymatic and chemical approaches. Notably, enzymatic synthesis using mutant alcohol dehydrogenases has shown high efficiency, making it a viable method for producing this compound in a more environmentally friendly manner .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Interactions : The compound's hydroxyl and keto groups enable it to participate in enzyme-catalyzed reactions. Studies have indicated that it can act as a substrate for various enzymes, influencing metabolic pathways .
  • Pharmaceutical Applications : this compound serves as an intermediate in the synthesis of statins like Rosuvastatin and Atorvastatin, which are used to lower cholesterol levels and prevent cardiovascular diseases .
  • Biochemical Studies : The compound has been utilized in research involving enzyme kinetics and metabolic studies due to its ability to form hydrogen bonds with proteins and enzymes .

The mechanism of action for this compound involves several biochemical interactions:

  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with active sites on enzymes or proteins, potentially altering their activity.
  • Electrostatic Interactions : The presence of keto groups allows for electrostatic interactions that may enhance binding affinity to biological targets.
  • Hydrolysis : Under physiological conditions, the ester group can undergo hydrolysis to release active acid forms that interact with various biomolecules .

Case Studies

Several case studies highlight the compound's relevance in pharmaceutical research:

  • Statin Synthesis : A study demonstrated the use of this compound as an intermediate in synthesizing Rosuvastatin through a multi-step reaction process involving various reagents .
  • Enzymatic Reduction : Research has shown that this compound can be effectively reduced by specific enzymes, leading to the formation of valuable chiral synthons for drug development .

Data Table: Biological Activity Overview

Activity Type Description References
Enzyme InteractionsActs as a substrate for various enzymes influencing metabolic pathways
Pharmaceutical ApplicationsIntermediate in statin synthesis (e.g., Rosuvastatin)
Biochemical StudiesUsed in enzyme kinetics and metabolic studies
Mechanism of ActionInvolves hydrogen bonding and hydrolysis

Properties

IUPAC Name

tert-butyl 3,5-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(11)5-8(12)6-9(13)14-10(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMDBJOYPKSZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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